2-Hydroxy-4-methoxybenzohydrazide

Description

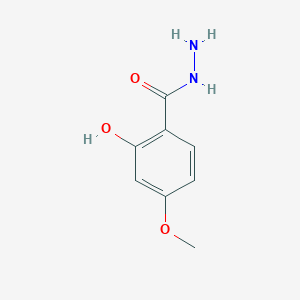

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRCVWCZLIPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376969 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41697-08-9 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-4-methoxybenzohydrazide. It is a versatile molecule that serves as a key building block in the synthesis of various derivatives with significant pharmacological potential. This document delves into its fundamental chemical characteristics, provides a detailed synthesis protocol, and explores its emerging role in drug discovery, particularly as a scaffold for tyrosinase inhibitors and antibacterial agents. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the rational design and synthesis of novel therapeutic compounds based on the this compound core structure.

Chemical Identity and Core Properties

This compound is a solid organic compound that presents as a light brown to brown solid under standard conditions.[1] Its core structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydrazide functional group.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 41697-08-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 172-176 °C | [1][2] |

| Physical Form | Solid | [2] |

| Storage | 4°C, under inert atmosphere (e.g., Nitrogen) | [2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Spectroscopic and Physicochemical Properties

Solubility

While specific quantitative solubility data for this compound is not extensively reported, based on its structural features and the properties of analogous compounds like 4-hydroxybenzohydrazide, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl and hydrazide groups suggests solubility in polar organic solvents.

-

Soluble in: Methanol, Ethanol, Dimethyl sulfoxide (DMSO).

-

Slightly soluble to insoluble in: Water. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide can reduce its ability to form hydrogen bonds with water, thus limiting its solubility.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the hydrazide functional group. Hydrazides are known to be versatile intermediates in organic synthesis.

The most notable reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the synthesis of a wide array of derivatives with diverse biological activities. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.

Caption: General reactivity of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be readily functionalized to interact with various biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for applications in cosmetics and for the treatment of hyperpigmentation disorders. Derivatives of this compound have shown promise as tyrosinase inhibitors. The structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3] This suggests that the 2-hydroxy-4-methoxyphenyl moiety is a key pharmacophore for tyrosinase inhibition. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme by the hydroxyl and carbonyl groups of the benzohydrazide derivatives.

Antibacterial Activity

Derivatives of 2-hydroxybenzohydrazide have demonstrated notable antibacterial activity against various bacterial strains, including Escherichia coli.[2] The presence of the hydrazone linkage in many of these derivatives is often crucial for their biological activity. The proposed mechanism of action for some hydrazide-based antibacterial agents involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[4] The 2-hydroxy and 4-methoxy substituents on the benzene ring can also contribute to the antibacterial potency and spectrum of these compounds.[2]

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibition Assay

This protocol outlines a general method for assessing the tyrosinase inhibitory activity of compounds derived from this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer and DMSO, respectively.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Incubate for a short period at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and versatile reactivity. Its core structure serves as a promising scaffold for the development of new therapeutic agents. The demonstrated potential of its derivatives as tyrosinase inhibitors and antibacterial agents highlights the importance of further exploration of this compound and its analogs in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and biological relevance, intended to facilitate and inspire future research in this area.

References

Sources

An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxybenzohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. From its fundamental chemical properties to its synthesis and emerging applications, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutic agents.

Core Chemical Identity and Properties

This compound is a carbohydrazide derivative characterized by a benzene ring substituted with hydroxyl, methoxy, and hydrazide functional groups. This unique arrangement of functional groups imparts specific chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

CAS Number: 41697-08-9[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3 | [1][2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Melting Point | 172-176 °C | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | 4°C, under nitrogen | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | VMRCVWCZLIPZLW-UHFFFAOYSA-N | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of benzohydrazide derivatives is a cornerstone of many drug discovery programs. The hydrazide functional group serves as a versatile handle for the construction of more complex molecular architectures, often through condensation reactions with aldehydes or ketones to form hydrazones.

General Synthesis Pathway

A common and efficient method for synthesizing benzohydrazides involves the reaction of a corresponding methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields, aligning with the principles of green chemistry.[3][4]

Caption: General synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines a representative method for the synthesis of a benzohydrazide derivative, which can be adapted for this compound. The use of microwave irradiation is a key feature of this modern synthetic approach.[3][4]

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate (starting material)

-

Hydrazine hydrate

-

Methanol (solvent)

-

Microwave reactor

Procedure:

-

In a suitable microwave reaction vessel, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a power of 160-320 Watts for 2-8 minutes.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[4]

Applications in Drug Development and Medicinal Chemistry

Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Antimicrobial Activity

Derivatives of benzohydrazides have demonstrated significant potential as antimicrobial agents. For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide has shown activity against Escherichia coli, while N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide has been effective against Bacillus subtilis.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can interact with the active sites of enzymes like the enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria.[3]

Enzyme Inhibition

The development of enzyme inhibitors is a major focus of drug discovery. Benzohydrazide derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and laccase.[6][7]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders.[6] Novel this compound analogs have been designed and synthesized as tyrosinase inhibitors, with docking studies helping to elucidate the binding interactions with the enzyme's active site.[6]

-

Laccase Inhibition: Laccase is a copper-containing enzyme produced by various plant pathogens. Its inhibition could be a strategy to control plant diseases.[7] A series of hydrazide-hydrazone derivatives have been screened as laccase inhibitors, with several compounds exhibiting micromolar activity.[7]

Antiglycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications. Certain 4-methoxybenzoylhydrazone derivatives have shown potent antiglycation activity, in some cases exceeding that of the standard drug, rutin.[8][9] This activity is often dependent on the position and number of hydroxyl groups on the aromatic ring, which can inhibit glycoxidation.[8]

Sources

- 1. This compound | 41697-08-9 [sigmaaldrich.com]

- 2. achmem.com [achmem.com]

- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-4-methoxybenzohydrazide, a compound of increasing interest in medicinal chemistry and drug development. We will delve into its structural elucidation, physicochemical properties, synthesis, and potential biological significance, offering field-proven insights to inform future research and application.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazide derivatives are a prominent class of organic compounds characterized by the presence of a C-N-N backbone. This structural motif imparts unique electronic and conformational properties, making them versatile building blocks in the synthesis of a wide array of heterocyclic compounds and Schiff bases. Notably, many compounds incorporating the benzohydrazide scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines this valuable hydrazide functionality with a substituted benzene ring, predisposing it to a range of molecular interactions that are key to its potential therapeutic applications.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical parameters of this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Hydroxy-4-methoxybenzoic acid hydrazide, 2-HYDROXY-4-METHOXYBENZENECARBOHYDRAZIDE |

| CAS Number | 41697-08-9[1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₃[1] |

| Molecular Weight | 182.18 g/mol [2] |

| IUPAC Name | This compound[3] |

| InChI | 1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)[3][5] |

| InChIKey | VMRCVWCZLIPZLW-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)NN)O |

| Melting Point | 172-176 °C[3][5] |

| Appearance | Solid[3][5] |

Structural Elucidation: A Multi-faceted Approach

Insights from X-ray Crystallography of Analogs

X-ray crystallographic studies of hydrazone derivatives of this compound, such as N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, reveal important conformational preferences. In these structures, the molecule often adopts a nearly planar conformation, stabilized by intramolecular hydrogen bonding. A crucial interaction is the hydrogen bond between the ortho-hydroxyl group and the hydrazide nitrogen atom, which forms a stable six-membered ring. This planarity and hydrogen bonding potential are critical for the molecule's ability to interact with biological targets.

For instance, in the crystal structure of N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the two benzene rings is a mere 8.7(2)°.[6] This planarity is a recurring theme in similar structures and is a key determinant of their biological activity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the functional groups and connectivity within a molecule.

The IR spectrum of a related compound, 2-hydroxybenzohydrazide, provides a reference for the expected vibrational modes of this compound. Key expected peaks would include:

-

-OH stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the phenolic hydroxyl group.

-

-NH stretching: Bands corresponding to the hydrazide N-H stretching vibrations, typically in the range of 3200-3350 cm⁻¹.

-

C=O stretching: A strong absorption band around 1645 cm⁻¹, characteristic of the amide carbonyl group.[1]

-

C=C aromatic stretching: Peaks in the 1500-1600 cm⁻¹ region.

-

C-O stretching: Bands for the methoxy group and phenolic C-O bond.

¹H NMR spectroscopy would provide detailed information about the chemical environment of the protons in the molecule. Based on the structure, the following proton signals are anticipated:

-

Aromatic protons: A set of signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.

-

-OH proton: A singlet, the chemical shift of which can be concentration-dependent and may appear over a wide range.

-

-NH and -NH₂ protons: Signals for the hydrazide protons, which may appear as broad singlets.

-

-OCH₃ protons: A sharp singlet around 3.8 ppm, characteristic of the methoxy group protons.[1]

Synthesis of this compound

The synthesis of benzohydrazides is a well-established chemical transformation. The general and reliable method for preparing this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of similar benzohydrazides.[1][7]

Materials:

-

Methyl 2-hydroxy-4-methoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of ethanol or methanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess solvent and hydrazine hydrate are removed under reduced pressure.

-

The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and shifts the reaction equilibrium towards the product side.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

-

Recrystallization: This purification step is crucial to remove any unreacted starting materials or by-products, resulting in a high-purity final product.

Caption: Synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, particularly the presence of the phenolic hydroxyl group, the methoxy group, and the hydrazide moiety, suggest its potential for a range of biological activities. While direct studies on this specific molecule are emerging, research on its derivatives and precursors provides strong indications of its therapeutic promise.

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound analogs as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. The precursor molecule, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3][5] This suggests that the 2-hydroxy-4-methoxybenzoyl scaffold is a promising pharmacophore for the design of novel tyrosinase inhibitors.

Caption: Potential inhibition of the melanin synthesis pathway.

Antimicrobial and Antibiofilm Activity

Derivatives of 2-hydroxybenzohydrazide have shown promising antibacterial activity against various pathogens, including Escherichia coli.[1][6] Furthermore, the precursor, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated significant antibacterial and antibiofilm efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The proposed mechanism of action involves disruption of the bacterial cell membrane. This suggests that this compound itself warrants investigation as a potential antimicrobial agent.

Antiglycation Activity

Benzoylhydrazone derivatives have been evaluated for their antiglycation activity, which is relevant to the prevention of diabetic complications.[2] The ability of these compounds to inhibit the formation of advanced glycation end-products (AGEs) is a promising area of research. The structural components of this compound could contribute to such activity.

Conclusion and Future Directions

This compound is a molecule with a rich chemical scaffold that holds considerable promise for applications in drug discovery and materials science. Its synthesis is straightforward, and its structural features, particularly the potential for intramolecular hydrogen bonding and planarity, make it an attractive candidate for interacting with biological macromolecules. While much of the current research has focused on its derivatives, the foundational understanding of the core molecule presented in this guide underscores the need for further investigation into its specific biological activities. Future research should focus on obtaining a definitive crystal structure and detailed spectroscopic characterization of this compound, as well as conducting in-depth in vitro and in vivo studies to explore its potential as a tyrosinase inhibitor, antimicrobial agent, and antiglycation compound. Such efforts will undoubtedly pave the way for the development of novel therapeutics and functional materials based on this versatile molecular architecture.

References

-

Design of new 2‐hydroxy‐4‐methoxybenzohydrazide analogs. ResearchGate.

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.

-

Synthesis of N′-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N′-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar.

-

N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide. National Center for Biotechnology Information.

-

2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. PubMed.

-

2-Hydroxy-4-methoxybenzaldehyde | Tyrosinase Inhibitor | MedChemExpress. MedChemExpress.

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.

-

CAS 41697-08-9 | this compound. SynQuest Laboratories.

Sources

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methoxybenzohydrazide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-Hydroxy-4-methoxybenzohydrazide

This compound is a compound of significant interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it serves as a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds. Recent studies have highlighted its potential as a tyrosinase inhibitor, making it a favorable agent in the cosmetic and pharmaceutical industries for addressing hyperpigmentation.[1][2] Its structural motifs are also explored in the development of novel antibacterial and antioxidant agents.[3] This guide provides a detailed, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles, experimental causality, and robust validation at each stage.

The Core Synthesis Strategy: From Ester to Hydrazide

The most efficient and widely adopted method for synthesizing benzohydrazide derivatives is the nucleophilic acyl substitution reaction between a corresponding ester and hydrazine hydrate.[4][5] This pathway is favored for its high yields, straightforward execution, and relatively clean reaction profile.

The primary reaction for producing this compound is the hydrazinolysis of its methyl ester precursor, Methyl 2-hydroxy-4-methoxybenzoate.

Visualizing the Primary Synthesis Pathway

The following workflow outlines the direct conversion of the starting ester to the final hydrazide product.

Caption: Workflow for the hydrazinolysis of the methyl ester.

Mechanistic Insight: The Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the methoxy group (-OCH3) as a leaving group (which is protonated to form methanol) to yield the stable hydrazide product. The use of excess hydrazine hydrate often helps to drive the reaction equilibrium towards the product side.

Securing the Precursor: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

While the primary reaction is straightforward, the starting material, Methyl 2-hydroxy-4-methoxybenzoate, may not be readily available commercially or may be cost-prohibitive. A reliable two-step synthesis from the common starting material, 2,4-dihydroxybenzoic acid, is presented here.[6]

Overall Precursor Synthesis Scheme

Caption: Two-step synthesis of the required ester precursor.

Experimental Rationale

-

Step 1: Fischer Esterification: This standard acid-catalyzed reaction converts the carboxylic acid group of 2,4-dihydroxybenzoic acid into a methyl ester. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.

-

Step 2: Selective Methylation: The key to this step is the differential reactivity of the two hydroxyl groups. The hydroxyl group at the C4 position is more acidic (phenolic) and therefore more readily deprotonated by the weak base (potassium carbonate) than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester group. This allows for the selective methylation of the C4 hydroxyl group by methyl iodide to yield the desired product.[6]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate laboratory technique, will reliably yield the target compound.

Protocol: Synthesis of this compound

This protocol details the conversion of the ester to the hydrazide. Both conventional heating and microwave-assisted methods are described.

| Parameter | Conventional Method | Microwave Method |

| Starting Ester | Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) | Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) |

| Reagent | Hydrazine Hydrate (1.2 - 2.0 eq) | Hydrazine Hydrate (2.0 - 4.0 eq) |

| Solvent | Methanol or Ethanol | Methanol or Ethanol |

| Temperature | Reflux (65-78°C) | 100-120°C (in sealed vessel) |

| Time | 2 - 8 hours[4] | 2 - 8 minutes[7] |

| Typical Yield | >80% | >90%[8][9] |

Step-by-Step Methodology (Conventional):

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-4-methoxybenzoate (0.01 mol) in absolute ethanol (25 mL).

-

Reagent Addition: Add hydrazine hydrate (0.012 mol) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product will form.

-

Purification: Filter the solid product and wash thoroughly with cold water or a small amount of cold solvent to remove unreacted hydrazine hydrate.[5]

-

Recrystallization: For high purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

-

Drying: Collect the pure crystals by filtration and dry them under vacuum.

Step-by-Step Methodology (Microwave):

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine Methyl 2-hydroxy-4-methoxybenzoate (1 mmol) and hydrazine hydrate (4 mmol).[10] Ethanol (1-2 mL) can be added as a solvent.[5]

-

Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate at a set temperature (e.g., 100°C) for 3-5 minutes with stirring.[7][10]

-

Isolation & Purification: After cooling the vessel, a solid product is typically present. Isolate and purify the product as described in steps 5-7 of the conventional method.

Troubleshooting Common Issues

-

Low Yield: This can be due to an incomplete reaction or impurities in the starting materials.[4]

-

Solution: Ensure high-purity reagents are used. Increase the reaction time or temperature. For conventional heating, extending the reflux from 2 hours to 5-8 hours can improve yields.[4]

-

-

Product Fails to Precipitate: The product may be too soluble in the reaction solvent.

-

Solution: Reduce the volume of the solvent by rotary evaporation. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.

-

-

Impure Product after Recrystallization: If recrystallization does not yield a pure product, column chromatography is a viable alternative.[4]

References

- BenchChem Technical Support Team. (2025).

- Esteve, C., et al. (2004). 2,4-dihydroxybenzoic acid derivatives.

- AIP Publishing. (Date N/A). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.

- Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar.

- Various Authors. (Date N/A). Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid)

- Suzana, et al. (Date N/A). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.

- Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.

- Li, J., et al. (2012). 2, the preparation method of 4-dihydroxybenzoic acid.

- Etzbach, K., et al. (1991). Preparation of 2,4-dihydroxybenzoic acid.

- Guidechem. (Date N/A). How to Synthesize 2,4-Dihydroxybenzoic Acid?.

- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.

- Der Pharma Chemica. (Date N/A).

- Molecules. (2014).

- ResearchGate. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.

- Molecules. (2014).

- Ningbo Inno Pharmchem Co.,Ltd. (Date N/A).

- ResearchGate. (Date N/A). Design of new 2‐hydroxy‐4‐methoxybenzohydrazide analogs.

- PrepChem.com. (Date N/A).

- ChemicalBook. (Date N/A). 2-Hydroxy-4-methoxybenzaldehyde.

- MDPI. (Date N/A). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. prepchem.com [prepchem.com]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-4-methoxybenzohydrazide: Elucidating Molecular Structure through NMR, FTIR, and UV-Vis Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 2-Hydroxy-4-methoxybenzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to fully characterize this molecule. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and detailed protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 4-methoxysalicylhydrazide, serves as a versatile building block in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities. The precise characterization of this precursor is paramount to ensure the structural integrity and purity of the final synthesized compounds. Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide will systematically explore the insights gained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is understanding the molecule's structure. The interplay of the hydroxyl, methoxy, and benzohydrazide functional groups gives rise to a unique spectral signature.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH and -NH).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

¹H NMR Spectral Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | ~11.90 | Singlet | 1H |

| Amide -NH | ~8.47 | Singlet | 1H |

| Aromatic H (ortho to -OH) | ~7.76 | Doublet | 1H |

| Aromatic H (ortho to -C=O) | ~6.93-6.75 | Multiplet | 1H |

| Aromatic H (meta to -OH) | ~7.36 | Triplet | 1H |

| Methoxy -OCH₃ | ~3.80 | Singlet | 3H |

| Amine -NH₂ | ~3.2-3.4 | Broad Singlet | 2H |

Note: The chemical shifts are based on data for similar benzohydrazide derivatives and may vary slightly.[1]

Causality Behind Chemical Shifts:

-

The downfield shift of the phenolic -OH proton (around 11.90 ppm) is attributed to intramolecular hydrogen bonding with the carbonyl oxygen, which deshields the proton.

-

The aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing effect of the -C(=O)NHNH₂ group influence their respective chemical shifts.

-

The methoxy protons appear as a sharp singlet around 3.80 ppm, a typical region for aryl methyl ethers.[1]

-

The hydrazide -NH and -NH₂ protons are exchangeable and may appear as broad singlets. Their chemical shifts can be influenced by solvent and concentration.

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~165.0 |

| Aromatic C-OH | ~158.0 |

| Aromatic C-OCH₃ | ~160.0 |

| Aromatic C-C=O | ~115.0 |

| Aromatic CH | ~100-130 |

| Methoxy -OCH₃ | ~55.0 |

Note: The chemical shifts are predicted based on analogous structures.

Interpretation of ¹³C Chemical Shifts:

-

The carbonyl carbon appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

-

The aromatic carbons attached to the oxygen atoms (-OH and -OCH₃) are also shifted downfield.

-

The remaining aromatic carbons resonate in the typical region of 100-130 ppm.

-

The methoxy carbon signal is found in the expected upfield region for sp³ hybridized carbons bonded to an electronegative atom.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3400 | Broad, Strong |

| N-H Stretch (hydrazide) | 3200-3350 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (methoxy) | 2850-2960 | Medium |

| C=O Stretch (amide I) | 1640-1660 | Strong |

| N-H Bend (amide II) | 1530-1550 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (aryl ether) | 1200-1275 | Strong |

| C-O Stretch (phenolic) | 1150-1250 | Strong |

Note: The frequencies are based on data for similar benzohydrazide derivatives.[1]

Analysis of Vibrational Frequencies:

-

The broad O-H stretching band is indicative of hydrogen bonding.

-

The N-H stretching vibrations of the hydrazide group often appear as one or two bands in the same region as the O-H stretch.

-

The strong absorption around 1650 cm⁻¹ is a hallmark of the amide carbonyl (C=O) group.

-

The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

The strong C-O stretching bands confirm the presence of the aryl ether and phenolic moieties.

Caption: Correlation of functional groups with key FTIR absorption regions.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol.

-

The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most intense absorption band.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the spectrum over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a reference.

-

UV-Vis Spectral Data and Interpretation

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions.

| Transition | Expected λmax (nm) |

| π → π* | ~210, ~236, ~300 |

Note: The λmax values are based on data for 2-hydroxybenzohydrazide.[1]

Interpretation of Electronic Transitions:

-

The multiple absorption bands are characteristic of the substituted benzene ring system.

-

The presence of the hydroxyl and methoxy auxochromes, as well as the hydrazide chromophore, influences the position and intensity of the absorption maxima, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

IV. Synthesis and Structural Confirmation

A plausible laboratory synthesis of this compound involves the reaction of methyl 2-hydroxy-4-methoxybenzoate with hydrazine hydrate.

Caption: Synthetic pathway for this compound.

The collective data from NMR, FTIR, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation of the synthesized product. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the FTIR spectrum identifies the key functional groups, and the UV-Vis spectrum verifies the electronic nature of the conjugated system.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy, a comprehensive and unambiguous structural elucidation is achieved. The presented protocols and interpretations serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this important synthetic intermediate. The synergistic use of these spectroscopic techniques underscores their power in modern chemical analysis.

References

-

Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research, 1(1), 1-8. [Link]

-

Suzana, S. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 22(1), 1-6. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-4-methoxybenzohydrazide and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. Within this family, 2-Hydroxy-4-methoxybenzohydrazide and its related structures have emerged as compounds of significant interest due to their demonstrated antimicrobial, antifungal, anti-inflammatory, and antiglycation properties. This guide provides a comprehensive analysis of the current understanding of their mechanisms of action, synthesizing data from in vitro, in vivo, and in silico studies. We will explore the molecular interactions, signaling pathways, and structure-activity relationships that govern their therapeutic potential, offering a foundational resource for professionals engaged in drug discovery and development.

Introduction: The Versatile Hydrazone Scaffold

Hydrazones, characterized by the azometine group (>C=N-NH-), are a cornerstone in medicinal chemistry. Their facile synthesis, typically through the condensation of hydrazides with aldehydes or ketones, allows for extensive structural diversification. This compound serves as a key exemplar of this scaffold, incorporating a salicylic acid moiety known for its own biological relevance. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the reactive hydrazone linker, creates a molecule with a rich electronic and steric profile, enabling it to interact with a multitude of biological targets. Research has consistently shown that derivatives of this core structure possess potent activities, including antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3] Understanding the precise mechanisms behind these activities is paramount for the rational design of next-generation therapeutic agents.

Primary Mechanisms of Action

The biological effects of this compound and its analogs are not attributed to a single, universal mechanism but rather to a range of target-specific interactions. The primary modes of action elucidated to date are detailed below.

Antimicrobial and Antifungal Activity: Disruption of Cellular Integrity

A predominant mechanism, particularly against bacterial and fungal pathogens, is the compromising of the cell membrane. This action disrupts cellular homeostasis, leading to leakage of essential intracellular components and ultimately, cell death.

Key Evidence:

-

Increased Membrane Permeability: Studies on the closely related precursor, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown that treatment of Staphylococcus aureus and Fusarium graminearum leads to a significant increase in the uptake of membrane-impermeable dyes like propidium iodide (PI).[4][5] This directly indicates a loss of membrane integrity.

-

Leakage of Intracellular Contents: HMB treatment has been documented to cause the release of proteins and nucleic acids from bacterial cells, a direct consequence of membrane damage.[4][6]

-

Oxidative Stress and Lipid Peroxidation: In fungi, HMB induces a marked increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation.[5] This suggests the compound initiates oxidative damage to the lipids within the cell membrane, further destabilizing its structure.

-

Enzyme Inhibition: In silico docking studies have predicted that hydrazide derivatives can bind to the active sites of critical bacterial enzymes. For instance, derivatives of 2-hydroxybenzohydrazide have been modeled to interact with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (Pdb: 1C14), a key enzyme in fatty acid synthesis.[1][7][8] The 2-hydroxy group often plays a pivotal role in this binding by forming hydrogen bonds with key amino acid residues like Tyr 1156.[1]

Caption: Modulation of inflammatory cytokine signaling pathways.

Antiglycation Activity: Inhibition of Advanced Glycation End-product (AGE) Formation

Derivatives of benzoylhydrazone are potent inhibitors of glycation, a non-enzymatic process implicated in diabetic complications and aging. [9] Key Evidence:

-

Glycoxidation Inhibition: The primary mechanism is the inhibition of glycoxidation. The hydroxyl groups on the aromatic rings are crucial for this activity, acting as antioxidants that can quench the reactive intermediates formed during the glycation process. [3][9]* Structure-Dependence: The potency of antiglycation activity is highly dependent on the number and position of hydroxyl groups. For instance, compounds with dihydroxy substituents at the para or meta positions tend to show more potent activity than those with ortho-hydroxyl groups, which may be involved in intramolecular hydrogen bonding, reducing their availability to inhibit glycoxidation. [3]

Experimental Methodologies & Data

The elucidation of these mechanisms relies on a suite of standardized experimental protocols. Below are representative methodologies and a summary of reported activity data.

Experimental Protocol: Synthesis of Hydrazone Derivatives via Microwave Irradiation

This protocol describes an efficient and environmentally friendly method for synthesizing hydrazone derivatives. [1] Objective: To synthesize N'-(substituted-benzylidene)-2-hydroxybenzohydrazide derivatives.

Workflow:

-

Step 1: Hydrazide Formation:

-

Combine equimolar amounts of a salicylate ester (e.g., methyl salicylate) and hydrazine hydrate in a reaction vessel suitable for microwave synthesis.

-

Irradiate the mixture with microwave energy (e.g., 160-320 Watts) for a short duration (e.g., 2-8 minutes).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool. The resulting 2-hydroxybenzohydrazide product will often precipitate and can be collected by filtration.

-

-

Step 2: Hydrazone Formation (Condensation):

-

Dissolve the synthesized 2-hydroxybenzohydrazide in a suitable solvent like methanol.

-

Add an equimolar amount of the desired substituted aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 1-4 hours. [10] * Cool the reaction mixture to room temperature. The final hydrazone product will crystallize out of the solution.

-

Collect the crystals by filtration, wash with cold methanol, and dry in vacuo.

-

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [2][7]

Caption: General workflow for the synthesis of hydrazone derivatives.

Summary of Reported Biological Activities

The following table summarizes key quantitative data from various studies on this compound and its structural analogs.

| Compound/Derivative | Biological Activity | Target Organism/System | Potency (IC₅₀ / MIC) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Antibacterial | Escherichia coli | MIC: 120 ppm | [1] |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Antibacterial | Staphylococcus aureus | MIC: 1024 µg/mL | [4] |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Antifungal | Fusarium graminearum | MIC: 200 µg/mL | [5] |

| N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | Antiglycation | In vitro BSA-glucose model | IC₅₀: 227.75 ± 0.53 µM | [3][9] |

| N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | Antiglycation | In vitro BSA-glucose model | IC₅₀: 289.58 ± 2.64 µM | [3][9] |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Anti-inflammatory | CCl₄-induced rat model | N/A (demonstrated cytokine modulation) | [11] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Conclusion and Future Directions

This compound and its derivatives are a promising class of bioactive compounds with multifaceted mechanisms of action. The primary modes of action involve the disruption of microbial cell membranes, the modulation of inflammatory signaling cascades, and the inhibition of protein glycation. The structural versatility of the hydrazone scaffold allows for fine-tuning of these activities, highlighting the potential for developing targeted therapeutics.

Future research should focus on:

-

Target Deconvolution: Identifying the specific protein and lipid targets within the cell membrane to clarify the precise molecular interactions.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to assess their drug-like properties.

-

In Vivo Efficacy: Expanding in vivo studies to validate the therapeutic potential in relevant animal models of infection, inflammation, and metabolic disease.

-

Synergistic Studies: Investigating the potential for these compounds to act as sensitizing agents that can enhance the efficacy of existing antibiotics or other drugs. [4] By continuing to explore the rich chemistry and biology of this compound class, the scientific community can unlock new avenues for addressing pressing challenges in medicine and human health.

References

-

Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

-

ResearchGate. (n.d.). Design of new this compound analogs. ResearchGate. [Link]

-

Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

-

Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

-

Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. [Link]

-

Wang, B., et al. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Journal of Medicinal Plants Research. [Link]

-

Zhang, L. F. (2010). N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Mukunthan, K. S., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. [Link]

-

ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. ResearchGate. [Link]

-

Rathi, S. S., et al. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

-

MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]

-

MDPI. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

-

Wang, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. [Link]

-

Rasool, M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research. [Link]

-

Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

Sources

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of 2-Hydroxy-4-methoxybenzohydrazide and Its Derivatives

Introduction

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse pharmacological potential is paramount. Among these, hydrazide-hydrazone derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This technical guide focuses on a particularly promising member of this family, 2-Hydroxy-4-methoxybenzohydrazide, and its Schiff base derivatives. We will delve into the synthesis, mechanisms of action, and in-depth experimental protocols to evaluate its significant antibacterial, tyrosinase inhibitory, and antiglycation properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven methodologies.

Synthesis of this compound and its Derivatives

The core structure of this compound is typically synthesized through a straightforward condensation reaction between the corresponding ester, methyl 2-hydroxy-4-methoxybenzoate, and hydrazine hydrate.[1] This reaction can be efficiently carried out under reflux or with the assistance of microwave irradiation, the latter often offering advantages in terms of reduced reaction times and improved yields.[2][3]

Further derivatization to form hydrazones is achieved by reacting the this compound with various aldehydes or ketones.[4] This condensation reaction, often catalyzed by a few drops of glacial acetic acid, results in the formation of a Schiff base (C=N double bond), a critical pharmacophore for many of the observed biological activities.[2]

General Synthesis Workflow

Caption: General synthesis scheme for this compound and its hydrazone derivatives.

Part 1: Antibacterial Activity

Hydrazide derivatives are a well-established class of antimicrobial agents. The presence of the azomethine group (-NH–N=CH-) is a key structural feature contributing to their antibacterial efficacy.[5]

Mechanism of Action

The antibacterial mechanism of this compound and its derivatives is multifaceted. One of the primary proposed mechanisms is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, thereby inhibiting bacterial proliferation.[5] The 2-hydroxy group on the benzene ring can form hydrogen bonds with amino acid residues in the enzyme's active site, while the overall molecule can engage in steric interactions, leading to a stable drug-receptor complex.[2]

Another potential mechanism involves the disruption of the bacterial cell membrane. Treatment with related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has been shown to increase the release of intracellular proteins and nucleic acids from bacteria like Staphylococcus aureus.[6][7] This suggests that the compounds may alter cell membrane permeability, leading to leakage of cellular contents and ultimately, cell death.

Caption: Proposed antibacterial mechanisms of this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following protocol outlines the broth microdilution method for determining the MIC and MBC of this compound derivatives against bacterial strains.[5][8]

Materials:

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile MHB to each well of a 96-well microplate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

-

-

Determination of MBC:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5]

-

Quantitative Data Summary

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [2] |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | [2] |

Part 2: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the food industry to prevent browning.[9] Hydrazide-hydrazone derivatives have shown potential as tyrosinase inhibitors.

Mechanism of Action

The inhibitory mechanism of hydrazide derivatives against tyrosinase often involves their ability to chelate the copper ions present in the enzyme's active site.[10] Tyrosinase contains a binuclear copper center that is essential for its catalytic activity. Compounds with hydroxyl and hydrazone moieties can act as chelating agents, binding to these copper ions and rendering the enzyme inactive. The presence of phenolic groups in the inhibitor structure can also allow them to act as alternative substrates, competing with the natural substrate (L-tyrosine or L-DOPA) for binding to the active site.[9] Kinetic studies often reveal a competitive or mixed-type inhibition pattern for these compounds.[11]

Caption: Mechanism of tyrosinase inhibition by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the tyrosinase inhibitory activity of this compound derivatives using L-DOPA as a substrate.[12][13]

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Test compound (this compound derivative) dissolved in DMSO

-

Kojic acid (positive control)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer just before use.

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Wells: 20 µL of DMSO/buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for at least 20-30 minutes. The rate of dopachrome formation is monitored.

-

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

-

Part 3: Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications.[14] Hydrazone derivatives have demonstrated the ability to inhibit this process.

Mechanism of Action

The antiglycation mechanism of hydrazone compounds is primarily attributed to their ability to trap reactive carbonyl species, which are intermediates in the glycation process.[14] The nucleophilic nitrogen atoms of the hydrazone moiety can react with the carbonyl groups of sugars and their degradation products, forming stable adducts and thus preventing them from reacting with proteins. Additionally, the antioxidant properties of these compounds can contribute to their antiglycation activity by scavenging free radicals that accelerate the formation of AGEs.[15] The presence and position of hydroxyl groups on the aromatic rings of the hydrazone derivatives can significantly influence their antiglycation potential.[14]

Caption: Mechanism of antiglycation by 2-Hydroxy-4-methoxybenzohydrazone derivatives.

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This protocol outlines an in vitro method to assess the antiglycation activity of this compound derivatives by measuring the inhibition of AGEs formation.[16][17][18]

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Test compound (this compound derivative) dissolved in a suitable solvent

-

Aminoguanidine (positive control)

-

Phosphate buffer (0.2 M, pH 7.4)

-

Sodium azide

-

Spectrofluorometer

Procedure:

-

Preparation of Reaction Mixtures:

-

In separate tubes, prepare the following reaction mixtures (final volume of 1 mL):

-

Negative Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) in phosphate buffer.

-

Positive Control: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + aminoguanidine at various concentrations.

-

Test Samples: 1 mL of BSA (10 mg/mL) + 1 mL of glucose (500 mM) + test compound at various concentrations.

-

-

Add a small amount of sodium azide to each tube to prevent microbial growth.

-

-

Incubation:

-

Incubate all tubes at 37°C for 7-14 days.

-

-

Measurement of AGEs Formation:

-

After the incubation period, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[16]

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition of glycation using the following formula: % Inhibition = [(Fluorescence of negative control - Fluorescence of test sample) / Fluorescence of negative control] x 100

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation.

-

Quantitative Data Summary